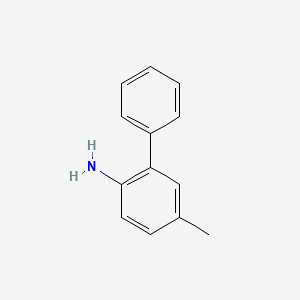

4-Methyl-2-phenylaniline

Descripción general

Descripción

4-Methyl-2-phenylaniline is a chemical compound with the molecular formula C13H13N . It is used in various chemical reactions and has potential applications in different fields.

Synthesis Analysis

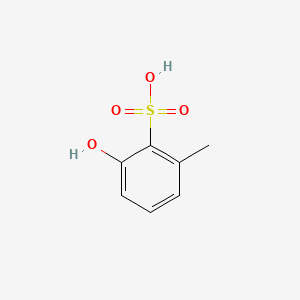

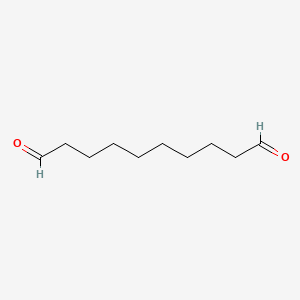

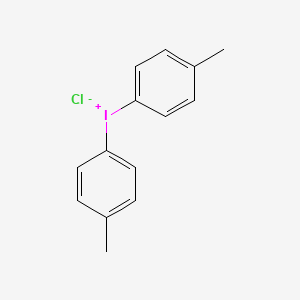

The synthesis of 4-Methyl-2-phenylaniline can be achieved through various methods. One such method involves the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Another approach involves the use of palladium-catalyzed methods .Molecular Structure Analysis

The molecular structure of 4-Methyl-2-phenylaniline consists of a benzene ring attached to an amine group and a methyl group . The empirical formula is C13H13N, and the molecular weight is 183.25 .Chemical Reactions Analysis

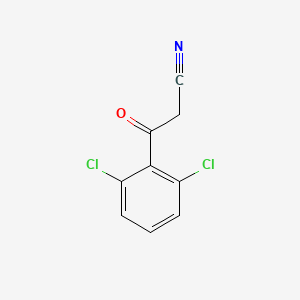

4-Methyl-2-phenylaniline can participate in various chemical reactions. For instance, it can undergo reactions involving nucleophilic substitution and nitroarene reduction . It can also react with other compounds to form complex structures .Physical And Chemical Properties Analysis

4-Methyl-2-phenylaniline is a solid substance . It has a density of 1.1±0.1 g/cm^3, a boiling point of 378.0±35.0 °C at 760 mmHg, and a flash point of 196.7±21.3 °C . It also exhibits certain chemical properties such as a molar refractivity of 67.0±0.4 cm^3 and a polar surface area of 26 Å^2 .Aplicaciones Científicas De Investigación

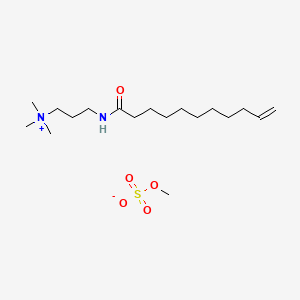

Synthesis of Amide Derivatives

4-Methyl-2-phenylaniline: is used in the synthesis of various amide derivatives. These derivatives are synthesized using coupling reagents and are characterized through IR, LC–MS, and NMR spectral studies . The amide derivatives of phenylalanine, for instance, have shown promising results in antimicrobial and antioxidant activities .

Antimicrobial Activity

Some derivatives of 4-Methyl-2-phenylaniline exhibit significant antimicrobial properties. They have been tested against various strains of bacteria and fungi, including Microsporum gypsuem and Candida albicans, showing activity that could be leveraged in the development of new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of 4-Methyl-2-phenylaniline derivatives is another area of interest. These compounds have been evaluated for their ability to scavenge free radicals using DPPH scavenging and ABTS assay methods, which are crucial in preventing oxidative stress-related diseases .

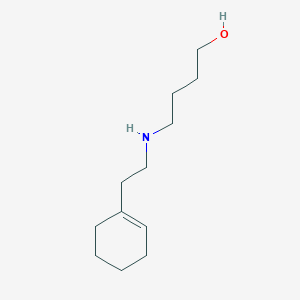

Chelating Activity

Certain amide compounds derived from 4-Methyl-2-phenylaniline act as metal chelating ligands, particularly with Fe2+ ions . This property is valuable in the field of bioinorganic chemistry, where such chelators can be used to modulate metal ion concentrations in biological systems.

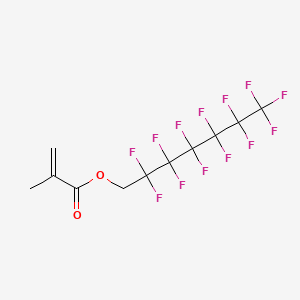

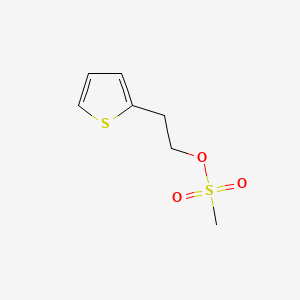

Solvent-Free N-Arylation

4-Methyl-2-phenylaniline: can be involved in solvent-free N-arylation reactions with arylboronic acids under ball milling conditions . This method represents a more environmentally friendly approach to chemical synthesis, avoiding the use of harmful solvents.

Safety and Hazards

Propiedades

IUPAC Name |

4-methyl-2-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDNAOXIFNMHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405690 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-phenylaniline | |

CAS RN |

42308-28-1 | |

| Record name | 4-methyl-2-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

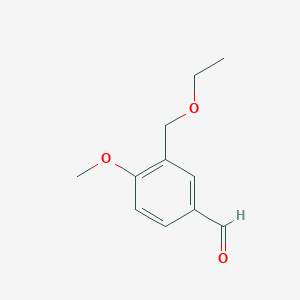

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.